N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate steps designed to introduce specific functional groups and achieve desired molecular frameworks. Techniques such as condensation reactions, acylation, and the use of specific catalysts are common. For instance, compounds with related structures have been synthesized through interactions involving key functional groups and using reagents like hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes in specific conditions to yield a variety of acetamide derivatives with complex moieties (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of similar acetamides has been elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. Studies on crystal structures highlight the presence of hydrogen bonds and other intermolecular interactions that influence the molecular conformation and stability (Narayana et al., 2016).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-8-14(20)10-15(9-13)21-17(24)11-23-18(25)7-6-16(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKSVRIVYJCECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |
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